molecular formula C17H18N6O2S2 B2882932 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1396675-83-4

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2882932
CAS No.: 1396675-83-4
M. Wt: 402.49
InChI Key: VIZNDJZVBRBKMS-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a novel synthetic compound designed for interdisciplinary research, particularly in oncology and kinase biology. Its molecular architecture incorporates a thiophene-sulfonamide group linked to a pyrimidine-piperazine scaffold, a structure frequently associated with potent biological activity . Sulfonamide derivatives are extensively investigated for their anti-cancer properties, with some acting as potent activators of metabolic targets like pyruvate kinase M2 (PKM2) to disrupt cancer cell proliferation . Furthermore, the piperazine moiety is a privileged structure in drug discovery, known to improve aqueous solubility and oral bioavailability of research compounds, thereby optimizing their pharmacokinetic profiles for in vivo studies . The integration of pyrimidine and pyridine rings, common features in kinase inhibitors, suggests potential application in probing adenosine triphosphate (ATP)-binding sites of various kinases, such as Cyclin-Dependent Kinases (CDKs) or PI3K, which are critical targets in cancer research . This combination of features makes this compound a valuable chemical tool for researchers exploring new mechanisms of action, developing structure-activity relationships (SAR), and screening for novel therapeutic agents in high-throughput assays.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNDJZVBRBKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the pyridine and thiophene sulfonamide groups. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyrimidine-thiophene sulfonamide architecture paired with a pyridinyl-piperazine side chain. Below is a comparative analysis with structurally related molecules from recent literature:

Table 1: Structural and Molecular Comparison
Compound Name (Selected Examples) Molecular Weight Core Structure Key Substituents/Functional Groups Source
Target Compound Calculated Pyrimidine Pyridinyl-piperazine, thiophene sulfonamide -
N-[2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide 570.96 Benzene Cl, CF3-pyridine, thiophene sulfonamide
[4-Amino-3-(pyridin-2-yl)-1,2-thiazol-5-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone 399.9 Thiazole 3-Chlorophenyl, pyridinyl, methanone
N-(2-Chlorophenyl)-2-{[6-ethyl-3-(4-methylphenyl)-7-oxo-6,7-dihydro[1,2]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide 471.0 Thiazolo-pyrimidine Ethyl, 4-methylphenyl, sulfanyl acetamide

Functional Group Implications

  • Sulfonamide vs. Sulfanyl/Methanone: The target’s sulfonamide group improves aqueous solubility and mimics endogenous substrates in enzymes (e.g., carbonic anhydrase), whereas sulfanyl or methanone groups in analogs () may reduce polarity but enhance membrane permeability .
  • Pyrimidine vs. Thiazole/Benzene Cores : Pyrimidine’s nitrogen-rich structure facilitates hydrogen bonding with biological targets compared to thiazole () or benzene (), which rely on π-π stacking or hydrophobic interactions .
  • Substituent Effects : The trifluoromethyl (CF3) and chloro groups in ’s compound increase metabolic stability and electron-withdrawing effects, whereas the target’s pyridinyl-piperazine side chain may enhance binding to receptors with basic residues (e.g., serotonin or dopamine receptors) .

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

  • Kinase Inhibition: Pyrimidine-based sulfonamides often exhibit kinase inhibitory activity due to their ability to occupy ATP-binding pockets. The thiophene sulfonamide moiety may compete with phosphate groups, similar to known inhibitors like imatinib .
  • Antimicrobial Potential: Thiophene sulfonamides (as in ) show broad-spectrum antimicrobial activity, with pyrimidine derivatives (e.g., sulfadiazine) acting as folate biosynthesis inhibitors .

Physicochemical Properties

  • Metabolic Stability : Piperazine rings (common in both target and compounds) are susceptible to oxidative metabolism, whereas CF3 groups () slow degradation .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridine ring
  • Piperazine moiety
  • Pyrimidine core
  • Thiophene and sulfonamide groups

These functional groups contribute to the compound's unique biological properties, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. Notably, it has been shown to target acetylcholinesterase (AChE) , an enzyme critical in the cholinergic system.

Inhibition of Acetylcholinesterase

By binding to the active site of AChE, this compound inhibits its activity, leading to increased levels of acetylcholine in synaptic clefts. This effect enhances cholinergic transmission and may improve cognitive functions, particularly in neurodegenerative conditions like Alzheimer's disease.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound can exhibit neuroprotective effects by preventing neuronal cell death associated with cholinergic deficits .

2. Anti-Cancer Properties

Studies have suggested that derivatives of this compound may also inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell cycle regulation. For instance, certain analogs have been identified as inhibitors of CDK4 and CDK6, which are crucial for cancer cell growth .

Case Studies and Research Findings

StudyFindings
Neuroprotective Study Demonstrated that the compound enhances cognitive function in animal models with induced cholinergic deficits. Increased acetylcholine levels were observed after treatment.
Anti-Cancer Research In vitro studies showed significant inhibition of cancer cell proliferation in various human cancer lines when treated with related compounds targeting CDK4/CDK6 pathways.
Enzyme Interaction Analysis Kinetic studies revealed that the compound exhibits competitive inhibition against AChE, with IC50 values indicating potent activity compared to standard inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling of thiophene-2-sulfonamide with pyrimidine and piperazine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 5-bromopyrimidine with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Sulfonamide linkage formation : Using coupling agents like EDCI/HOBt in dichloromethane at room temperature for 6–8 hours to attach thiophene-2-sulfonamide .
  • Optimization : Temperature control (±2°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Automated flow reactors improve yield (up to 85%) and purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-modal characterization is employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-5 substitution at δ 8.9–9.2 ppm) and sulfonamide NH signals (δ 10.2–10.8 ppm) .
  • LCMS : Retention time (RT) and m/z values (e.g., [M+H]⁺ ~480–510) verify molecular weight and purity (>98% @ 215/254 nm) .
  • X-ray crystallography : Resolves piperazine chair conformations and dihedral angles between aromatic rings (e.g., <10° deviation from planarity) .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide NH protons in similar compounds be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen bonding. To address this:

  • Variable-temperature NMR : Conduct experiments in DMSO-d₆ (25–80°C) to observe NH signal broadening/sharpening, confirming dynamic exchange .
  • Deuteration studies : Exchange NH with D₂O to verify proton assignment .
  • DFT calculations : Compare theoretical chemical shifts (Gaussian09/B3LYP/6-31G*) with experimental data .

Q. What strategies optimize the compound’s stability under physiological pH conditions?

  • Methodological Answer : Stability assays include:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours, monitoring degradation via HPLC. Sulfonamide bonds degrade rapidly below pH 3, requiring enteric coatings for oral delivery .
  • Light/heat stability : Use accelerated stability chambers (40°C/75% RH, 6000 lux) to identify photodegradation pathways (e.g., thiophene ring oxidation) .

Q. How are structure-activity relationships (SARs) explored for this compound’s bioactivity?

  • Methodological Answer : SAR studies involve:

  • Analog synthesis : Replace pyridin-2-yl piperazine with morpholine or thiomorpholine to assess receptor binding .
  • Biological assays : Test analogs in kinase inhibition assays (IC₅₀ values) or cellular models (e.g., anti-proliferation in cancer lines) .
  • Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets) .

Data Analysis and Experimental Design

Q. How are reaction yields improved in large-scale synthesis without compromising purity?

  • Methodological Answer : Scale-up requires:

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 24 hours to 2–4 hours) and enhance mixing, achieving >90% yield .
  • In-line purification : Couple reactors with scavenger columns (e.g., silica gel) to remove unreacted piperazine or sulfonyl chlorides .

Q. What computational methods predict the compound’s drug-likeness and bioavailability?

  • Methodological Answer : Use in silico tools:

  • Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate permeability (Caco-2 assay), hepatic metabolism (CYP450 isoforms), and plasma protein binding .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assays by:

  • Cell line authentication : Use STR profiling to confirm model validity .
  • Dose-response consistency : Compare IC₅₀ values across multiple replicates and labs (e.g., 1–10 µM range for kinase inhibition) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity data .

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